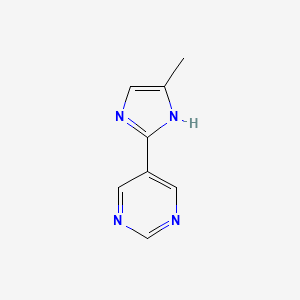dimethylsilane](/img/structure/B13665744.png)
(R)-[2-Bromo-1-(3-chlorophenyl)ethoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is an organosilicon compound with a complex structure It is characterized by the presence of a bromine atom, a chlorophenyl group, and a tert-butyl dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-chlorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(2-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(3-fluorophenyl)ethoxydimethylsilane
Uniqueness
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Propriétés
Formule moléculaire |
C14H22BrClOSi |
|---|---|
Poids moléculaire |
349.76 g/mol |
Nom IUPAC |
[2-bromo-1-(3-chlorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrClOSi/c1-14(2,3)18(4,5)17-13(10-15)11-7-6-8-12(16)9-11/h6-9,13H,10H2,1-5H3 |
Clé InChI |
SDPQXYITFRYJSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


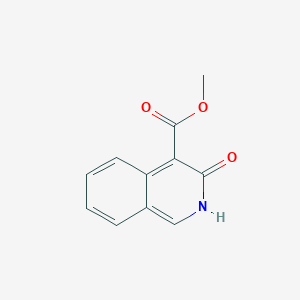

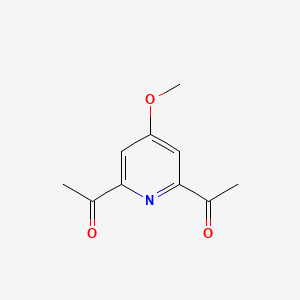

![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
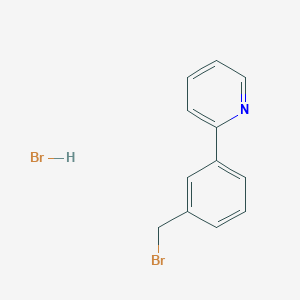
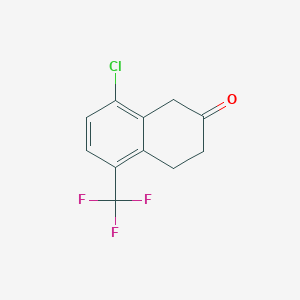



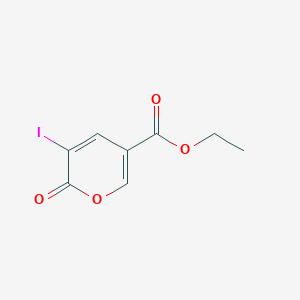
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
